![molecular formula C18H19FN2O2S B3005725 N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide
Descripción general
Descripción
N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a synthetic compound featuring a thiophene core substituted with a 4-fluorobenzoylamino group and an N-cyclohexylcarboxamide moiety. Its structure combines aromatic heterocyclic, halogenated, and bulky aliphatic components, which are critical for its physicochemical and pharmacological properties.
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para MMV665939 implican múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Los métodos de producción industrial están diseñados para optimizar el rendimiento y la pureza mientras se minimiza el impacto ambiental. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y no se divulgan públicamente .
Análisis De Reacciones Químicas
MMV665939 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with similar structures to N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide exhibit promising anticancer properties. The incorporation of fluorine in the benzoyl moiety enhances the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy against various cancer cell lines. Studies have shown that fluorinated compounds can improve binding affinity to target proteins involved in cancer progression.
Central Nervous System (CNS) Activity
Compounds structurally related to this compound have been documented for their CNS activity, including muscle relaxant and anti-anxiety effects. Such properties are crucial for developing treatments for conditions like anxiety disorders and muscle spasticity. Research methodologies such as the Vogel Conflict Test and Morphine-Induced Straub Tail Test have been employed to evaluate these effects in preclinical studies .
Molecular Interaction Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific receptors or enzymes involved in disease pathways, potentially leading to its therapeutic effects.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of compounds similar to this compound indicates that modifications in the thiophene and cyclohexyl groups can significantly influence biological activity. This insight is vital for optimizing lead compounds during drug development.
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent substitution reactions to introduce the cyclohexyl and fluorobenzoyl groups. Various synthetic methodologies have been explored to enhance yield and purity, making it more feasible for large-scale production.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study demonstrated that a fluorinated thiophene derivative showed significant antitumor activity in xenograft models, suggesting a potential pathway for developing novel cancer therapies.
- Another investigation into CNS-active agents revealed that modifications leading to increased lipophilicity enhanced brain penetration and therapeutic efficacy against anxiety .
Clinical Trials
Ongoing research aims to transition from preclinical findings to clinical trials, assessing the safety and efficacy of this compound in humans.
Expanded Applications
Beyond oncology and CNS disorders, there is potential for exploring this compound's applications in other therapeutic areas, including anti-inflammatory and antimicrobial treatments.
Summary Table of Applications
Application Area | Description | Potential Impact |
---|---|---|
Anticancer Activity | Targeting cancer cell proliferation | Development of new cancer therapies |
CNS Activity | Muscle relaxant and anti-anxiety properties | Treatment for anxiety disorders |
Molecular Interactions | Binding affinity studies with biological targets | Enhanced understanding of mechanisms |
Synthesis | Various synthetic pathways explored | Improved yield for large-scale production |
Mecanismo De Acción
MMV665939 ejerce sus efectos al dirigirse a vías y objetivos moleculares específicos dentro del parásito de la malaria. Se ha demostrado que inhibe la función del transportador de casete de unión a ATP ABCI3, que está involucrado en la resistencia a los fármacos. Esta inhibición altera la capacidad del parásito para sobrevivir y replicarse dentro del huésped .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Role of the 4-Fluorobenzoyl Substituent
The 4-fluorobenzoyl group is a key structural motif shared with several bioactive compounds:
- Compound 8b (): A 4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative bearing a 4-fluorobenzoyl group exhibited potent anti-HIV activity (EC₅₀ = 75 µM), attributed to enhanced binding interactions with viral integrase enzymes. Molecular docking studies highlighted the fluorine atom’s role in stabilizing ligand-receptor interactions via halogen bonding .
- N-(4-Fluorophenyl)-2-(2-methoxybenzamido)-tetrahydrocyclohepta[b]thiophene-3-carboxamide () : This compound shares the 4-fluorophenyl moiety but incorporates a larger cycloheptane ring. While its biological activity is unspecified, the methoxy group may influence solubility and metabolic stability .
Table 1: Impact of 4-Fluorobenzoyl/4-Fluorophenyl Substituents
Influence of the Cyclohexyl Group
- trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-thiazolidine-3-carboxamide () : This thiazolidine derivative replaces the thiophene core with a thiazolidine ring and substitutes fluorine with chlorine. The chloro group may reduce metabolic stability compared to fluorine due to larger size and weaker electronegativity .
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () : Though mechanistically distinct (a nitrosourea anticancer agent), its cyclohexyl group facilitates blood-brain barrier penetration, suggesting similar advantages for the target compound in CNS-targeted therapies .
Table 2: Cyclohexyl-Containing Analogues
Heterocyclic Core Variations
The thiophene ring in the target compound contrasts with aziridine, thiazolidine, and cyclohepta[b]thiophene cores in analogs:
- Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (): A cyclohexadiene derivative with bromine and fluorine substituents. The bromine atom increases molecular weight and may reduce solubility .
Table 3: Heterocyclic Core Comparison
Key Research Findings and Structure-Activity Relationships (SAR)
- 4-Fluorobenzoyl Group : Critical for bioactivity, as seen in HIV integrase inhibition (). Fluorine’s electronegativity optimizes binding interactions .
- Cyclohexyl Substituent : Enhances lipophilicity and metabolic stability, though excessive bulk may reduce solubility (e.g., vs. ) .
- Heterocyclic Core : Thiophene offers conformational flexibility for target binding, whereas aziridine () and thiazolidine () cores may restrict it .
Actividad Biológica
N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial and anticancer properties. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHFNOS
- CAS Number : 134144485
The compound features a cyclohexyl group, a fluorobenzoyl moiety, and a thiophene ring, which contribute to its pharmacological properties.
Antiplasmodial Activity
Recent studies have demonstrated that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum and Plasmodium vivax. The compound was found to have a fast parasite-killing rate and high potency in vitro and ex vivo. Its mechanism involves inhibition of key metabolic pathways in the parasites, leading to reduced viability and proliferation .
Tyrosinase Inhibition
Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to this compound have shown promising results in reducing melanin synthesis in B16F10 melanoma cells. For instance, structural analogs demonstrated IC values significantly lower than that of kojic acid, a known tyrosinase inhibitor . This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicated that this compound exhibits cytotoxic effects on cancer cells through apoptosis induction. The compound was shown to activate caspases and induce mitochondrial dysfunction, leading to cell death .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties with good bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide?
- Methodological Answer : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂). Purification typically involves reverse-phase HPLC or methanol recrystallization, as demonstrated for structurally analogous thiophenecarboxamide derivatives . Microwave-assisted synthesis under solvent-free conditions (e.g., with cyclohexanone and a basic catalyst) may also enhance reaction efficiency for similar carboxamides . Patent literature highlights the use of tert-butoxycarbonyl (Boc) protection for amino groups during intermediate steps, followed by deprotection .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbon environments (e.g., C=O at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .
- Mass Spectrometry : LC-MS and HRMS to verify molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
- Thermal Analysis : Melting points (e.g., 191–199°C for analogs) to assess crystallinity .
Q. What is the molecular formula and key structural features of the compound?
- Answer : While direct data for this compound is limited, structurally related N-cyclohexylcarboxamides (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide) have a molecular formula of C₁₃H₁₆FNO (MW: 221.27) with a cyclohexyl group, fluorinated aromatic ring, and carboxamide linkage . The thiophene core likely contributes to π-π stacking interactions in biological systems .
Advanced Research Questions
Q. What is the mechanism of action of phenylthiophenecarboxamide derivatives in biological systems?
- Answer : Analogous compounds act as non-competitive antagonists of insect olfactory receptor co-receptors (Orco) , disrupting odorant signaling. For example, OX1a (IC₅₀: 3 µM) inhibits odorant activation in Cx. quinquefasciatus via allosteric modulation . The 4-fluorobenzoyl group may enhance binding affinity to hydrophobic pockets in Orco subunits .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Substituent Modifications : Fluorine at the benzoyl position improves metabolic stability and receptor binding .
- Core Scaffold : Thiophene-to-oxazole substitution reduces activity, indicating strict steric requirements .
- Assays : Use Xenopus oocyte electrophysiology to quantify Orco inhibition (e.g., IC₅₀ shifts with structural changes) .
Q. What experimental challenges arise in assessing purity and bioactivity?
- Answer :
- Purity : Residual solvents (e.g., CH₂Cl₂) in synthetic batches require rigorous HPLC or GC-MS validation .
- Bioactivity : Cross-species variability (e.g., Diptera vs. Hymenoptera) complicates broad-spectrum claims. Use species-specific Orco homology models for predictive screening .
Q. Which advanced analytical techniques resolve structural ambiguities in analogs?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration (e.g., for chiral cyclohexyl groups) .
- Spectrofluorometry : Probes electronic environments of fluorinated aromatic systems (e.g., λₑₓ/λₑₘ shifts with solvent polarity) .
Propiedades
IUPAC Name |
N-cyclohexyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGPHCBSICQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.